BenchChemオンラインストアへようこそ!

(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Physicochemical profiling Fragment-based drug discovery Medicinal chemistry building blocks

Optimize your fragment-based screening and medicinal chemistry workflows with this low-MW (149.58 g/mol) 1,2,4-oxadiazole building block. Its calculated logP of -1.285 and primary amine handle meet FBDD guidelines, while the 5-methyl substituent serves as a defined SAR baseline distinct from bulkier or more lipophilic analogs. The crystalline hydrochloride salt (mp 173–175 °C) ensures reproducible handling, and the oxadiazole core provides superior hydrolytic stability versus amide/ester linkers. Ideal for systematic antibacterial or CNS lead optimization campaigns.

Molecular Formula C4H8ClN3O
Molecular Weight 149.58
CAS No. 1184986-84-2
Cat. No. B3022733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
CAS1184986-84-2
Molecular FormulaC4H8ClN3O
Molecular Weight149.58
Structural Identifiers
SMILESCC1=NC(=NO1)CN.Cl
InChIInChI=1S/C4H7N3O.ClH/c1-3-6-4(2-5)7-8-3;/h2,5H2,1H3;1H
InChIKeyPMGNTVSNOHHGFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS 1184986-84-2) – Baseline Chemical Identity and Core Physicochemical Parameters for Procurement


(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted at the 5-position with a methyl group and at the 3-position with a methanamine moiety, supplied as the hydrochloride salt . The compound has a molecular formula of C4H8ClN3O, a molecular weight of 149.58 g/mol, a reported melting point range of 173–175 °C, and a calculated logP of -1.285 [1]. The 1,2,4-oxadiazole ring system is a recognized bioisostere of ester and amide functionalities, conferring enhanced metabolic stability relative to hydrolytically labile carbonyl-containing scaffolds [2].

Why (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride Cannot Be Substituted by Generic 1,2,4-Oxadiazole Analogs Without Compromising SAR Integrity


Substituting (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride with a generic 1,2,4-oxadiazole analog is scientifically unsound because the 5-position substituent profoundly modulates both physicochemical properties and biological target engagement. Structure–activity relationship (SAR) studies across 72 oxadiazole antibacterials demonstrate that variation at the 5-position drives MIC differences exceeding an order of magnitude against the ESKAPE pathogen panel [1]. The methyl group in this compound confers a calculated logP of -1.285, whereas replacement with a trifluoromethyl group (as in CAS 1364677-67-7) increases molecular weight from 149.58 to 203.55 g/mol and dramatically alters lipophilicity and metabolic stability, fundamentally changing the compound's suitability for fragment-based drug discovery or lead optimization campaigns [2]. Consequently, generic substitution invalidates SAR continuity and compromises the reproducibility of medicinal chemistry workflows.

Quantitative Differentiation Evidence: (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride vs. Closest Analogs


Physicochemical Differentiation: Methyl-Substituted Analog vs. Unsubstituted Parent Core (LogP, MW, and Solid-State Handling)

Relative to the unsubstituted parent core 1,2,4-oxadiazol-3-ylmethanamine hydrochloride (CAS 370103-73-4), the target compound contains a 5-methyl substituent that increases molecular weight by 14 Da (149.58 vs. ~135.6 Da for the unsubstituted analog) and establishes a defined solid-state melting point of 173–175 °C, facilitating straightforward handling and purification [1][2]. The calculated logP of -1.285 reflects a modest increase in lipophilicity conferred by the methyl group relative to the unsubstituted core [1]. This property profile positions the compound as a low-molecular-weight fragment (MW < 150 Da) with balanced hydrophilicity suitable for fragment-based screening campaigns [3].

Physicochemical profiling Fragment-based drug discovery Medicinal chemistry building blocks

Lipophilicity Contrast: Methyl vs. Trifluoromethyl at the 5-Position (Calculated logP and MW Differentiation)

The target compound (5-methyl) and its 5-trifluoromethyl analog (CAS 1364677-67-7) represent two divergent entry points into the 1,2,4-oxadiazole chemical space. The target compound has a calculated logP of -1.285 and a molecular weight of 149.58 g/mol [1]. In contrast, the trifluoromethyl analog has a molecular weight of 203.55 g/mol [2]; while its experimental logP is not reported in primary literature, the trifluoromethyl group is well-established to increase lipophilicity (estimated Hansch π constant ≈ +0.88 relative to methyl) and metabolic stability [3]. This divergence means the methyl analog is optimally suited for early-stage fragment-based screening where low lipophilicity and minimal molecular complexity are advantageous, whereas the trifluoromethyl analog is appropriate for later-stage lead optimization requiring enhanced metabolic stability.

Lipophilicity optimization CNS drug design Metabolic stability

Class-Level Bioisosteric Advantage: 1,2,4-Oxadiazole Scaffold vs. Amide and Ester Analogs (Hydrolytic Stability)

The 1,2,4-oxadiazole ring functions as a metabolically stable bioisostere of amide and ester functionalities. In a head-to-head RP-HPLC stability study of 1H-indazole derivatives, the 1,2,4-oxadiazole-containing compound demonstrated superior hydrolytic stability at both acidic and neutral pH compared to the corresponding amide analog [1]. This class-level property is intrinsic to the 1,2,4-oxadiazole heterocycle and is therefore conferred to (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. The same study identified a 1,2,4-oxadiazole derivative (compound 20) as a highly potent and selective human MAO B inhibitor (IC50 = 52 nM, selectivity index > 192), underscoring the scaffold's capacity to deliver potent target engagement [1].

Bioisostere replacement Metabolic stability MAO B inhibition

High-Confidence Application Scenarios for (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 149.58 g/mol (well below the 300 Da fragment guideline) and a calculated logP of -1.285, this compound meets the physicochemical criteria for fragment-based screening libraries [1][2]. The defined crystalline solid state (melting point 173–175 °C) ensures reproducible weighing and solubilization, a practical advantage over hygroscopic or amorphous analogs [1]. The primary amine handle provides a versatile synthetic vector for rapid analog generation via amide coupling or reductive amination.

Bioisosteric Replacement of Ester or Amide Functionalities in Lead Optimization

The 1,2,4-oxadiazole scaffold has been experimentally validated to confer superior hydrolytic stability compared to amide linkages under both acidic and neutral pH conditions [3]. This compound can be incorporated into lead series to replace metabolically labile amide or ester groups while preserving or enhancing target binding affinity, as demonstrated by the 52 nM hMAO B inhibitor (compound 20) bearing a 1,2,4-oxadiazole core [3].

Medicinal Chemistry SAR Exploration of 5-Position Substituent Effects

SAR studies across 72 oxadiazole analogs demonstrate that 5-position substituent variation produces substantial differences in antibacterial MIC values against the ESKAPE panel [4]. This compound provides a low-molecular-weight starting point for systematic 5-position SAR exploration, enabling medicinal chemists to map substituent effects on potency, selectivity, and pharmacokinetic parameters. The methyl group serves as a minimal steric and electronic perturbation, establishing a baseline for subsequent analog design.

Synthesis of Patent-Exemplified Heterocyclic Intermediates and Final Compounds

As a primary-amine-containing 1,2,4-oxadiazole building block, this compound is suitable for constructing diverse heterocyclic architectures commonly exemplified in pharmaceutical patent literature. The defined solid-state properties (173–175 °C melting point) [1] facilitate reproducible reaction setup and purification, reducing batch-to-batch variability in multi-step synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.